molecular formula C20H23NO2S B11991594 N-(1-Adamantyl)-2-naphthalenesulfonamide

N-(1-Adamantyl)-2-naphthalenesulfonamide

Cat. No.: B11991594
M. Wt: 341.5 g/mol
InChI Key: YWVGNOFKRNJGCS-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-2-naphthalenesulfonamide is a sulfonamide derivative featuring a 1-adamantyl group attached to the nitrogen atom of a 2-naphthalenesulfonamide scaffold. The adamantyl moiety is renowned for enhancing lipophilicity, metabolic stability, and membrane permeability, making it a common structural motif in medicinal chemistry . The naphthalene ring contributes to π-π stacking interactions and may influence binding affinity in biological systems.

Properties

Molecular Formula

C20H23NO2S

Molecular Weight

341.5 g/mol

IUPAC Name

N-(1-adamantyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C20H23NO2S/c22-24(23,19-6-5-17-3-1-2-4-18(17)10-19)21-20-11-14-7-15(12-20)9-16(8-14)13-20/h1-6,10,14-16,21H,7-9,11-13H2

InChI Key

YWVGNOFKRNJGCS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-2-naphthalenesulfonamide typically involves the reaction of 1-adamantylamine with 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1-Adamantyl)-2-naphthalenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-2-naphthalenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The naphthalenesulfonamide moiety can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-(1-Adamantyl)-2-naphthalenesulfonamide with key structural analogues:

Compound Name Substituent on Sulfonamide Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activities
This compound 2-Naphthalene C₂₀H₂₃NO₂S 341.47* Not provided Inferred: High lipophilicity, potential enzyme inhibition
N-(1-Adamantyl)-4-methylbenzenesulfonamide 4-Methylbenzene (Tosyl) C₁₇H₂₃NO₂S 305.43 56432-99-6 Antifungal activity, thermal stability
N-(4-Aminobutyl)-2-naphthalenesulfonamide HCl 4-Aminobutyl C₁₄H₁₉ClN₂O₂S 314.83 89108-46-3 Calcium signaling modulation (e.g., W-12 inhibitor)
N-Adamantan-1-yl camphorsulfonamide (13) Camphorsulfonyl C₁₇H₂₅NO₃S 335.45 Not provided Chiral synthesis, NMR-confirmed structure
N-(1-Adamantyl)carbothioamide derivatives Thiourea (variable R groups) Variable Variable Variable Antibacterial, hypoglycemic activities

*Calculated based on molecular formula.

Key Observations :

  • Synthesis : Adamantyl sulfonamides are typically synthesized via sulfonylation of 1-adamantylamine with sulfonyl chlorides, as seen in the preparation of compound 13 using camphorsulfonyl chloride .

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